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Compound of Interest |

1-(4-Chlorophenyl)biguanide-d4
Compound Name:
Hydrochloride
CAS No.: 1794816-89-9
Cat. No.: B589804

Executive Summary

1-(4-Chlorophenyl)biguanide-d4 hydrochloride (1-CPB-d4) is a stable isotope-labeled
analog of 1-(4-chlorophenyl)biguanide. It serves as a critical Internal Standard (1S) in the
guantitative analysis of biguanide-class pharmaceuticals (e.g., Proguanil) and the degradation
products of antiseptics like Chlorhexidine. Unlike its meta-isomer (mCPBG), which is a potent
5-HT3 receptor agonist, the para-isomer (1-CPB) is primarily monitored as a pharmaceutical
impurity or metabolite. This guide outlines the chemical properties, safety data, and LC-MS/MS
application protocols for the deuterated standard.

Part 1: Chemical Identity & Isotopic Properties

The "d4" designation typically refers to the substitution of four hydrogen atoms on the
chlorophenyl ring with deuterium (

H). This ring-based labeling ensures isotopic stability, preventing deuterium exchange in
agueous mobile phases—a common failure point in N-labeled biguanides.
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Property Data
Chemical Name 1-(4-Chlorophenyl)biguanide-d4 hydrochloride
CAS Number 1794816-89-9 (d4-HCI salt); 4022-81-5
(Unlabeled Parent)
C
H
Molecular Formula D
CIN
* HCI
Molecular Weight ~252.14 g/mol (Free base + HCI)
Isotopic Purity Typically = 99% atom D
Solubility Soluble in Methanol, Water, DMSO
Appearance White to off-white solid

Expert Insight: The presence of the hydrochloride salt renders the molecule hygroscopic. When
preparing quantitative stock solutions, the vial must be equilibrated to room temperature before
opening to prevent condensation, which introduces weighing errors and degrades isotopic purity

over time.

Part 2: Safety Profile (GHS & MSDS Analysis)

While specific toxicological data for the deuterated analog is limited, safety protocols are
extrapolated from the parent compound, 1-(4-chlorophenyl)biguanide hydrochloride. It is
classified as a bioactive irritant.
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GHS Classification (Based on Parent Compound)

o Skin Corrosion/Irritation: Category 2 (H315)[1][2]

e Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

o Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory System)[1]
Handling Protocols

e Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.

o PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.

o Spill Response: Sweep up without creating dust. Place in a closed container for disposal as
hazardous chemical waste.

First Aid Measures

o Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

[11[21[3]
o Skin Contact: Wash with soap and copious amounts of water.[2][3]

 Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Part 3: Biological Context & Utility
Distinction from 5-HT3 Agonists

It is critical to distinguish 1-(4-chlorophenyl)biguanide from its structural isomer, 1-(3-
chlorophenyl)biguanide (mCPBG).

« mCPBG (Meta-isomer): A potent, selective 5-HT3 receptor agonist used in
neuropharmacology.

o 1-CPB (Para-isomer): Weak/inactive at 5-HT3 receptors. Its primary relevance is as a
metabolite of Proguanil (antimalarial) and a hydrolytic impurity of Chlorhexidine.
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Primary Application: Isotope Dilution Mass
Spectrometry (IDMS)

1-CPB-d4 is used to normalize matrix effects (ion suppression/enhancement) during the LC-
MS/MS quantification of Chlorhexidine impurities. Because it co-elutes (or nearly co-elutes)
with the analyte and shares similar ionization properties, it compensates for variability in
extraction efficiency and detector response.[4]
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Figure 1: The analytical context of 1-CPB-d4. It is used to quantify the breakdown products of
major pharmaceuticals.

Part 4: Technical Protocol (LC-MS/MS Workflow)

This protocol outlines the preparation and use of 1-CPB-d4 as an Internal Standard.

Stock Solution Preparation

» Solvent: Methanol (LC-MS Grade). Avoid water for the primary stock to prevent long-term
bacterial growth or hydrolysis.

o Concentration: Prepare a 1.0 mg/mL master stock.
» Storage: -20°C in amber glass vials (prevent photodegradation).

o Stability Check: Re-verify concentration via UV absorbance every 3 months.

The "Deuterium Isotope Effect” (Critical Expert Insight)
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Deuterated compounds are slightly more lipophilic than their protium counterparts. In Reverse
Phase Chromatography (RPLC), 1-CPB-d4 may elute slightly earlier than the unlabeled
analyte.

o Risk: If the retention time shift is too large, the IS may not experience the exact same matrix
suppression as the analyte.

o Mitigation: Use a high-efficiency column (e.g., C18, 1.7 um particle size) and ensure the shift
is <0.1 minutes.

Extraction & Analysis Workflow
Step-by-Step Methodology:

o Spiking: Add 1-CPB-d4 working solution to the biological sample (plasma/urine) before any
extraction steps. Final concentration should be ~50% of the expected analyte concentration.

o Protein Precipitation: Add cold Acetonitrile (1:3 v/v). Vortex for 30s. Centrifuge at 10,000 x g
for 10 min.

e Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase
conditions).

e LC Parameters:

[e]

Column: C18 (50 x 2.1 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

o

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

[¢]

Gradient: 5% B to 95% B over 5 minutes.

[¢]

e MS Detection (MRM Mode):
o Analyte (1-CPB): Monitor transition m/z 212.1 - 170.1 (Loss of guanidine group).

o Internal Standard (1-CPB-d4): Monitor transition m/z 216.1 - 174.1.
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Figure 2: Standard Operating Procedure for using 1-CPB-d4 in quantitative bioanalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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